1-Bromo-2-fluoro-3-propoxybenzene
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Overview
Description
1-Bromo-2-fluoro-3-propoxybenzene is an organic compound with the molecular formula C9H10BrFO and a molecular weight of 233.08 g/mol It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and propoxy groups at the 1, 2, and 3 positions, respectively
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-3-propoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-fluoro-3-propoxybenzene using bromine or a brominating agent under controlled conditions . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Bromo-2-fluoro-3-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound with the propoxy and fluoro substituents retained.
Scientific Research Applications
1-Bromo-2-fluoro-3-propoxybenzene has several applications in scientific research:
Biology and Medicine: Its derivatives may be explored for potential biological activities, although specific applications in medicine are still under research.
Mechanism of Action
The mechanism by which 1-Bromo-2-fluoro-3-propoxybenzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring before being replaced by a nucleophile . In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond between the benzene ring and the boronic acid .
Comparison with Similar Compounds
1-Bromo-2-fluoro-3-propoxybenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-3-fluoro-2-methyl-4-propoxybenzene: Similar in structure but with a methyl group instead of a hydrogen at the 2-position.
2-Bromo-1-fluoro-3-propoxybenzene: The positions of the bromine and fluorine atoms are swapped compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
1-bromo-2-fluoro-3-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-2-6-12-8-5-3-4-7(10)9(8)11/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTAHJYIWMYGOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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